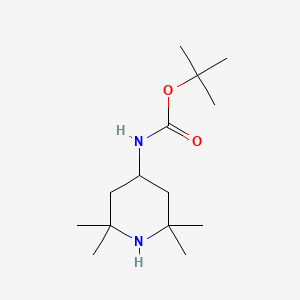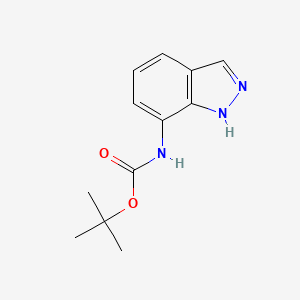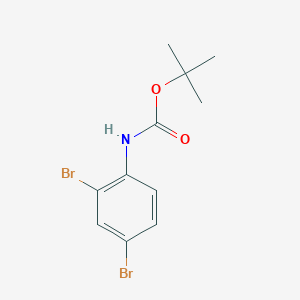
tert-Butyl (2,4-dibromophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2,4-dibromophenyl)carbamate: is a chemical compound with the molecular formula C11H13Br2NO2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of two bromine atoms on the phenyl ring, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,4-dibromophenyl)carbamate typically involves the reaction of 2,4-dibromoaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dibromoaniline+tert-butyl chloroformate→tert-Butyl (2,4-dibromophenyl)carbamate+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2,4-dibromophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the tert-butyl group.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted phenylcarbamates can be formed.
Deprotection Reactions: The major product is 2,4-dibromoaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (2,4-dibromophenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps to prevent unwanted reactions at the amine site during multi-step synthesis processes.
Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. Its ability to protect amine groups makes it valuable in the synthesis of peptides and other complex molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it a versatile intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (2,4-dibromophenyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be introduced to an amine to protect it from unwanted reactions. This protection is achieved by forming a stable carbamate linkage, which can be selectively removed under specific conditions to regenerate the free amine.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (2,4-dichlorophenyl)carbamate
- tert-Butyl (2,4-difluorophenyl)carbamate
Comparison: tert-Butyl (2,4-dibromophenyl)carbamate is unique due to the presence of two bromine atoms on the phenyl ring. This can influence its reactivity and the types of reactions it can undergo. Compared to its analogs with different halogen substitutions, the dibromo compound may exhibit different electronic and steric properties, affecting its behavior in chemical reactions.
Eigenschaften
IUPAC Name |
tert-butyl N-(2,4-dibromophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSZXGLEQSLIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
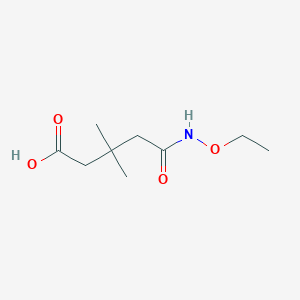
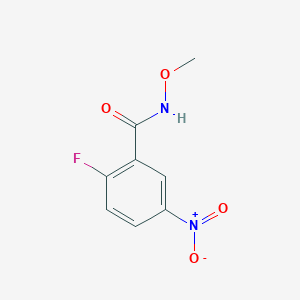
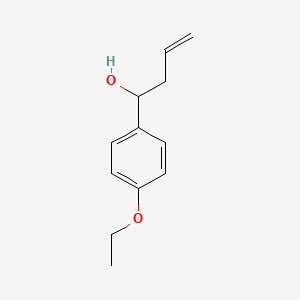
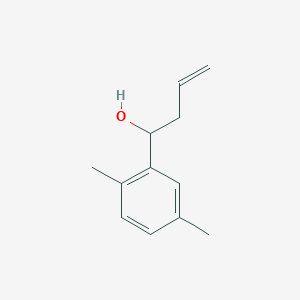
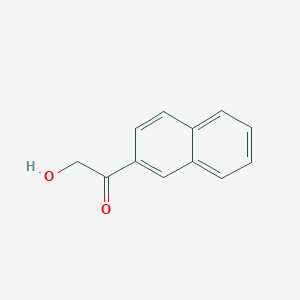
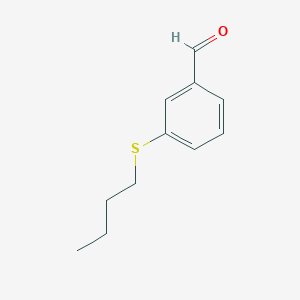
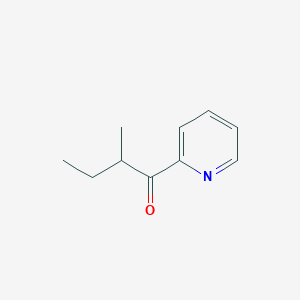
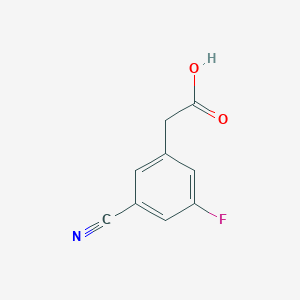
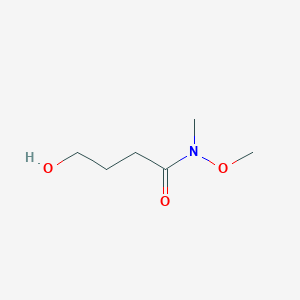
![3-[(2-Methylcyclopentyl)amino]benzonitrile](/img/structure/B7938895.png)
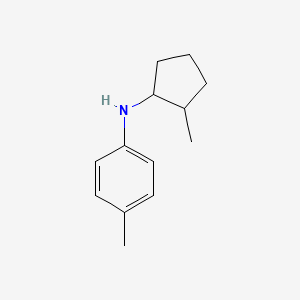
![[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7938906.png)
